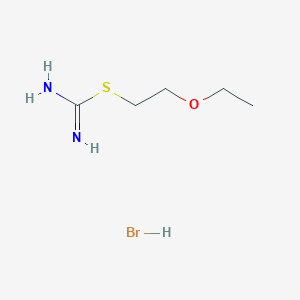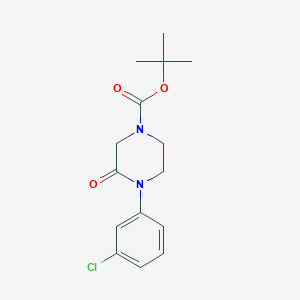
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Toxicity Assessment and Environmental Impact
A study reviewed the toxicity of crude 4-methylcyclohexanemethanol (MCHM), highlighting the importance of understanding chemical toxicity for environmental and human health safety. This kind of research is crucial for assessing potential risks associated with chemical spills and industrial use of cyclohexane derivatives, which could relate to the safety protocols around chemicals like 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (Paustenbach et al., 2015).
Development of Chemosensors
Research on 4-methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for the development of chemosensors highlights the application of cyclohexane derivatives in detecting metal ions, anions, and neutral molecules. This implies potential applications for 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one in the development of chemosensors due to structural similarities (P. Roy, 2021).
Catalytic Oxidation Processes
Studies on the catalytic oxidation of cyclohexene provide insights into the chemical industry's use of cyclohexane derivatives for producing various products with different oxidation states and functional groups. These findings suggest potential industrial applications in synthesizing intermediates for the chemical industry using compounds like 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (Hongen Cao et al., 2018).
Pharmaceutical Applications
The review and classification of indole synthesis methods underscore the pharmaceutical importance of cyclohexane derivatives in synthesizing complex organic compounds, including indoles, which are key structures in many pharmaceutical drugs. This highlights the potential pharmaceutical applications of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one in synthesizing bioactive molecules (D. Taber & Pavan K. Tirunahari, 2011).
Food Safety and Bioavailability
Research on plant betalains, with a focus on their safety, antioxidant activity, clinical efficacy, and bioavailability, suggests an interest in natural compounds for food and health applications. While not directly related, the study indicates a broader interest in understanding the health implications and potential benefits of chemical compounds derived from plants or synthetically similar to 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one (M. Khan, 2016).
Safety And Hazards
This involves examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. This information is intended to provide a general approach to analyzing a chemical compound and may not be applicable in all cases. Always follow appropriate safety guidelines when handling chemicals.
properties
IUPAC Name |
4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNWMBGOWOJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

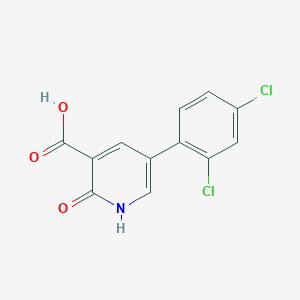

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6327360.png)



![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
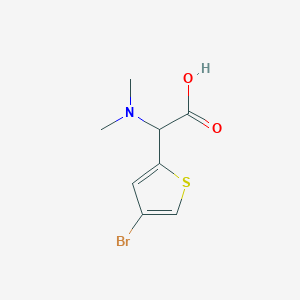
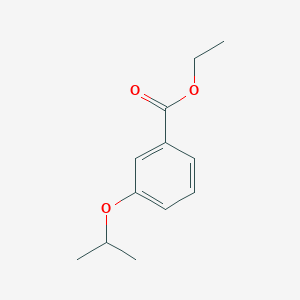
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
